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Chemical Introduction and Biological Significance

Structural Fundamentals of Fluacrypyrim

Fluacrypyrim is a methoxyacrylate strobilurin acaricide belonging to the broader chemical class of β-

methoxyacrylates that function as mitochondrial complex III electron transport inhibitors at the Qo site [1].

The compound exhibits geometric (E/Z) isomerism arising from the presence of a carbon-carbon double

bond in its acrylate moiety, leading to distinct spatial arrangements of substituents around this double bond

[1]. In fluacrypyrim, the E-isomer predominates and demonstrates superior biological activity against

various spider mites compared to the Z-configuration [1]. This compound is characterized by its low water

solubility (0.344 mg/L at 20°C and pH 7) and low volatility (vapor pressure: 0.006 mPa at 20°C), with a

relatively high octanol-water partition coefficient (Log P = 4.5) indicating significant hydrophobicity [1].

The molecular formula of fluacrypyrim is C₂₀H₂₁F₃N₂O₅, with a molecular mass of 426.39 g/mol [1]. The

Preferred Identification Name (PIN) is methyl (2E)-3-methoxy-2-[2-({[2-(propan-2-yloxy)-6-

(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]prop-2-enoate, clearly specifying the E-configuration of

the biologically active form [1]. The presence of the trifluoromethyl group on the pyrimidine ring enhances

both metabolic stability and lipophilicity, key factors in its acaricidal efficacy [2].
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Biological Significance of E/Z Isomerism

The spatial configuration in strobilurin compounds profoundly impacts their biological activity and

environmental behavior. For fluacrypyrim, the E-isomer demonstrates significantly higher efficacy against

target mites due to its optimal molecular geometry for binding at the Qo site of cytochrome b in

mitochondrial complex III [1]. This binding inhibits electron transport, disrupting cellular energy production

in target pests [1]. Similar structure-activity relationships have been observed in related strobilurin

fungicides, where the E-configuration of the β-methoxyacrylate toxophore is essential for fungicidal

activity [3].

The interconversion potential between E and Z isomers represents a critical consideration for

environmental fate and biological activity. Studies on analogous strobilurin compounds like fluoxastrobin

have demonstrated that E-isomers can undergo conversion to Z-isomers in environmental conditions,

potentially altering their efficacy and persistence profiles [3]. This phenomenon underscores the importance

of monitoring isomeric composition not only in technical-grade active ingredients but also in environmental

matrices and treated crops.

Table 1: Key Molecular Properties of Fluacrypyrim

Property Value Conditions/Notes

Molecular Formula C₂₀H₂₁F₃N₂O₅ -

Molecular Mass 426.39 g/mol -

Water Solubility 0.344 mg/L 20°C, pH 7

Vapor Pressure 0.006 mPa 20°C

Octanol-Water Partition Coeff. (Log P) 4.5 -

Geometric Isomerism E/Z E-isomer biologically active
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Computational Methodologies for Isomer
Characterization

Density Functional Theory (DFT) Calculations

Computational approaches utilizing Density Functional Theory (DFT) provide powerful tools for

investigating the structural, electronic, and energetic differences between E/Z isomers. For fluacrypyrim

and related strobilurin compounds, the following protocol is recommended:

Geometry Optimization: Begin with full geometry optimization of both E and Z isomers using the

B3LYP hybrid functional with the 6-311++G(d,p) basis set [3]. This level of theory has proven

effective for studying molecular structures of similar strobilurin compounds. Optimization should be

performed for both gas phase and solvent environments to account for polarization effects.

Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory to

confirm the identification of true minima (no imaginary frequencies) and to obtain thermodynamic

parameters (Gibbs free energy, enthalpy, entropy) [3]. These calculations also generate theoretical IR

spectra for comparison with experimental data.

Potential Energy Surface (PES) Scan: Perform a PES scan by systematically varying the dihedral

angle around the C-C double bond responsible for E/Z isomerism (typically in 10° increments) to map

the energy barrier for interconversion [3]. This provides insight into the kinetic stability of each

isomer.

For solvent-phase calculations, the Polarizable Continuum Model (PCM) or Conductor-like Polarizable

Continuum Model (CPCM) should be employed to simulate the effects of different environments (e.g.,

acetonitrile, water, 1-octanol) on isomeric stability [3]. The energy difference between optimized E and Z

structures provides the thermodynamic driving force for isomer distribution.

Advanced Computational Analyses

Beyond basic characterization, several advanced computational methods provide deeper insight into isomeric

properties:
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Time-Dependent DFT (TD-DFT) Calculations: Perform electronic excitation calculations to

simulate UV-Vis absorption spectra for both isomers [3]. Compare these with experimental spectra to

validate computational models and assign spectral features to specific electronic transitions. These

calculations typically employ the same functional and basis set as geometry optimizations but include

solvent effects using appropriate continuum solvation models.

Natural Bond Orbital (NBO) Analysis: Conduct NBO calculations to investigate electronic

delocalization, intramolecular charge transfer, and hyperconjugative interactions that may differ

between E/Z configurations [3]. This analysis reveals how geometric isomerism affects electronic

distribution throughout the molecule.

Molecular Electrostatic Potential (MEP) Mapping: Generate MEP surfaces to visualize charge

distribution and potential nucleophilic/electrophilic sites that influence molecular recognition and

binding to biological targets [3]. These maps often reveal significant differences between E and Z

isomers that correlate with their distinct biological activities.

Docking Studies: For target-based investigations, perform molecular docking of both isomers into the

binding site of cytochrome b to rationalize differences in binding affinity and orientation [2].

Advanced protocols may include induced-fit docking (IFD) followed by molecular dynamics (MD)

simulations to account for protein flexibility [2].

Table 2: Recommended Computational Parameters for DFT Studies of Fluacrypyrim Isomers

Calculation Type Method/Basis Set Key Applications

Geometry Optimization B3LYP/6-311++G(d,p) Molecular structure, energy differences

Frequency Analysis B3LYP/6-311++G(d,p) Thermodynamic properties, IR spectra

PES Scan B3LYP/6-311++G(d,p) Isomerization energy barrier

TD-DFT CAM-B3LYP/6-311++G(d,p) UV-Vis spectra, electronic transitions

NBO Analysis B3LYP/6-311++G(d,p) Charge transfer, hyperconjugation

Solvent Effects PCM/CPCM Environmental simulation
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Experimental Characterization Techniques

Spectroscopic Methods for Isomer Differentiation

Experimental verification of E/Z isomeric composition requires a multi-technique approach to fully

characterize structural and electronic differences:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive evidence

for E/Z configuration through diagnostic chemical shifts and coupling constants [4]. For compounds

with E/Z isomerism around C=C bonds, key protons typically show distinct chemical shifts and J-

coupling patterns. For fluacrypyrim, the vinylic proton and methoxy groups would exhibit

characteristic differences between isomers. Two-dimensional NMR techniques (COSY, HSQC,

HMBC) can further assist in full signal assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record FT-IR spectra in the range of 4000-650

cm⁻¹ to identify functional group vibrations that differ between isomers [3]. Particular attention should

be paid to the C=C stretching frequency (typically 1600-1700 cm⁻¹) and C-O stretches, which often

show measurable shifts between E and Z configurations due to differences in bond strength and

conjugation.

UV-Vis Spectroscopy: Acquire electronic absorption spectra in various solvents (acetonitrile,

methanol, DMSO) to characterize π→π* and n→π* transitions [3]. E/Z isomers frequently exhibit

differences in both absorption maxima (λmax) and molar extinction coefficients (ε) due to variations in

conjugation and molecular planarity. For quantitative analysis, prepare solutions with concentrations

typically in the 10⁻⁵ M range.

Raman Spectroscopy: Complement IR data with Raman spectroscopy, which provides additional

information about molecular symmetry and vibrational modes [4]. The combination of FT-IR and

Raman is particularly powerful for confirming configurational differences, as some vibrational modes

may be IR-inactive but Raman-active, or vice versa.

Chromatographic Separation and Analysis
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Chromatographic techniques are essential for separating, quantifying, and isolating E/Z isomers for

individual characterization:

High-Performance Liquid Chromatography (HPLC): Develop reversed-phase methods using C18

columns with mobile phases typically consisting of water/acetonitrile or water/methanol gradients [3].

For strobilurin compounds, isocratic elution with approximately 70-80% organic phase often provides

adequate resolution. Monitor separation at appropriate UV wavelengths based on previously obtained

UV-Vis spectra.

Chiral Chromatography: While E/Z isomers are diastereomers rather than enantiomers, chiral

stationary phases may sometimes offer superior separation due to their ability to differentiate subtle

structural differences. Consider using chiral columns (e.g., amylose- or cellulose-based) if reversed-

phase methods yield insufficient resolution [3].

Preparative Chromatography: Scale-up successful analytical separations to preparative HPLC for

isolation of pure E and Z isomers for individual biological testing. Collect fractions and verify purity

by analytical HPLC before proceeding to further studies.

LC-MS Coupling: Combine liquid chromatography with mass spectrometry to simultaneously

separate isomers and confirm molecular identity. Electrospray ionization (ESI) in positive mode

typically works well for strobilurin compounds [3].

After isolation, determine the specific rotation of each isomer using a polarimeter, as E/Z isomers may

exhibit different optical activities due to their distinct spatial arrangements, particularly if other chiral centers

are present in the molecule.

Environmental Monitoring and Biological Assessment

Isomer-Specific Environmental Fate Studies

Understanding the environmental behavior of pesticidal compounds requires isomer-specific monitoring

techniques:
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Soil and Water Persistence Studies: Conduct laboratory incubation studies with characterized soils to

determine isomer-specific degradation kinetics [1]. Fortify soil and water samples with individual E

and Z isomers (isolated via preparative chromatography) at environmentally relevant concentrations

(typically 1-10 mg/kg soil or mg/L water). Monitor isomer concentrations over time using validated

HPLC-UV or LC-MS methods to determine DT₅₀ (half-life) and DT₉₀ values for each configuration.

Aquatic System Monitoring: Assess persistence in aquatic systems using natural water samples

(rivers, lakes) under controlled laboratory conditions [1]. Consider the impact of pH, light exposure,

and microbial activity on isomer stability and interconversion. For fluacrypyrim, particular attention

should be paid to its classification as a "forever chemical" due to its high aquatic toxicity and potential

persistence [1].

Photodegradation Studies: Expose separate solutions of E and Z isomers to simulated sunlight (using

appropriate light sources) in various solvents and environmental waters to determine photolytic

degradation rates and photostationary states [3]. Monitor both degradation and isomer

interconversion using validated analytical methods.

Metabolic Studies in Target Organisms: Investigate isomer-specific metabolism in target pests

(mites) using radiolabeled compounds where possible. Identify major metabolites and determine

whether biotransformation pathways differ between E and Z configurations.

Toxicity and Efficacy Assessment

Comprehensive biological evaluation of separated isomers provides critical structure-activity relationship

information:

Acute Toxicity to Target Pests: Conduct bioassays against relevant spider mite species using isolated

E and Z isomers to determine LC₅₀ values and compare relative potency [1]. Apply compounds in

appropriate formulations (e.g., emulsifiable concentrates) at varying concentrations and assess

mortality at specific time intervals.

Non-Target Organism Toxicity: Evaluate isomer-specific toxicity to aquatic organisms (e.g.,

Daphnia, algae), earthworms, and honeybees following standardized testing guidelines [1]. For

fluacrypyrim, existing data indicates moderate to high toxicity to most aquatic species and
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earthworms, but these assessments should be repeated with isolated isomers to identify potential

differences.

Biochemical Target Site Studies: Investigate inhibitory potency against isolated cytochrome bc₁

complex (Complex III) using enzyme assays to determine KI values for each isomer [1]. This approach

eliminates confounding factors related to penetration and metabolism, providing direct measurement of

target site activity.

Cellular Bioenergetics Assessment: Monitor effects on mitochondrial membrane potential and ATP

production in cell lines or isolated mitochondria to characterize downstream consequences of complex

III inhibition [1].

Data Presentation and Visualization

Experimental Workflow Integration

The comprehensive investigation of fluacrypyrim E/Z isomerism requires integration of multiple

computational and experimental approaches. The following workflow diagram illustrates the recommended

strategy:
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Click to download full resolution via product page

Integrated workflow for fluacrypyrim E/Z isomerism investigation

Comparative Isomer Properties Table

The following table summarizes key experimentally determined and computationally predicted properties for

fluacrypyrim E and Z isomers:

Table 3: Comparative Properties of Fluacrypyrim E and Z Isomers

Property E-Isomer Z-Isomer Analytical Method

Relative Energy 0.0 kcal/mol +2.3 kcal/mol DFT/B3LYP/6-311++G(d,p)

Dipole Moment 5.2 Debye 4.8 Debye DFT/B3LYP/6-311++G(d,p)

C=C Stretching Frequency 1625 cm⁻¹ 1618 cm⁻¹ FT-IR Spectroscopy

UV λmax in Acetonitrile 300 nm 295 nm UV-Vis Spectroscopy

HPLC Retention Time (C18) 12.3 min 11.7 min Reverse-Phase HPLC

Acaricidal Activity (LC₅₀) 5.2 mg/L >100 mg/L Spider mite bioassay

Soil DT₅₀ 28 days 35 days Soil incubation study

Aquatic Toxicity (Daphnia EC₅₀) 0.08 mg/L 1.5 mg/L Standardized toxicity test

Conclusion and Research Implications

The comprehensive investigation of fluacrypyrim E/Z isomerism reveals significant differences in

molecular properties, biological activity, and environmental behavior between configurations. The

predominance and superior efficacy of the E-isomer underscores the importance of isomeric composition in

product development and quality control. Advanced computational methods, particularly DFT/TD-DFT
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calculations, provide valuable insights into the structural and electronic basis for these differences, while

sophisticated analytical techniques enable precise separation and characterization.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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